molecular formula C8H13NO6S3 B8511889 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate

2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate

Cat. No.: B8511889
M. Wt: 315.4 g/mol
InChI Key: OLSVAKMJHKINQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with methanesulfonyloxyethyl and methanesulfonyloxymethyl groups. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate typically involves multiple stepsThe reaction conditions often involve the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain consistency and efficiency. The industrial methods also emphasize safety and environmental considerations, ensuring that the production process is sustainable and compliant with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield a thiazole derivative with an aminoethyl group .

Mechanism of Action

The mechanism of action of 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methanesulfonyloxy groups facilitate these reactions by serving as good leaving groups, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate is unique due to its thiazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and bioactive molecules .

Properties

Molecular Formula

C8H13NO6S3

Molecular Weight

315.4 g/mol

IUPAC Name

2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate

InChI

InChI=1S/C8H13NO6S3/c1-17(10,11)14-4-3-7-8(16-6-9-7)5-15-18(2,12)13/h6H,3-5H2,1-2H3

InChI Key

OLSVAKMJHKINQS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=C(SC=N1)COS(=O)(=O)C

Origin of Product

United States

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